molecular formula C13H15NOS B1422653 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1247721-83-0

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B1422653
M. Wt: 233.33 g/mol
InChI Key: DOIZVBVOICRWBQ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a good pharmacophore nucleus due to their various pharmaceutical applications . They have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds. They can undergo reactions such as N-alkylation, S-alkylation, and reactions at the 2-position of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiazole itself is a colorless liquid with a pyridine-like odor and is soluble in water .

Scientific Research Applications

QSAR Analysis of Derivatives

A study by Drapak et al. (2019) conducted QSAR-analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, closely related to the compound . This research aimed to determine molecular structure parameters and QSAR-analysis as a theoretical basis for designing new potential antioxidants. The study involved evaluating the antioxidant activities of 14 new derivatives and calculating various molecular descriptors (І. Drapak et al., 2019).

Synthesis for Anti-Breast Cancer Agents

Mahmoud et al. (2021) used a derivative, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block for synthesizing thiazole derivatives as potential anti-breast cancer agents. This involved a one-pot three-component reaction, indicating the compound’s utility in developing novel anti-cancer agents (Huda K. Mahmoud et al., 2021).

Cardioprotective Activity Studies

Drapak et al. (2019) also researched the cardioprotective activity of 2-arylimino-1,3-thiazole derivatives, synthesizing various compounds and testing their effects on the isolated thoracic aorta of rats. The study identified a derivative, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, as a potential cardioprotective agent (I. Drapak et al., 2019).

Antimicrobial and Antioxidant Evaluations

Various studies have explored the synthesis and evaluation of derivatives for antimicrobial, antioxidant, and antifungal activities. For instance, Abdel-Wahab et al. (2011) synthesized new thiazole, arylidiene, and coumarin derivatives, evaluating their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (B. F. Abdel-Wahab et al., 2011).

Synthesis for Antimalarial Activity

Makam et al. (2014) synthesized a series of 2-(2-hydrazinyl)thiazole derivatives, including 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, and evaluated their antimalarial activity, showing significant inhibitory potential against plasmodium falciparum (P. Makam et al., 2014).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Thiazole and its derivatives can potentially be hazardous if ingested, inhaled, or come into contact with the skin .

Future Directions

Thiazole derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7,10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIZVBVOICRWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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